2-Iodo-6-methyl-4-nitroaniline
Overview
Description
2-Iodo-6-methyl-4-nitroaniline is an organic compound with the molecular formula C7H8IN2O2. It is characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-6-methyl-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-iodo-6-methyl-aniline using nitric acid and sulfuric acid under controlled conditions. Another method includes the iodination of 6-methyl-4-nitroaniline using iodine and an oxidizing agent such as silver acetate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-methyl-4-nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron are often used.
Substitution: Halogenation reactions can be performed using iodine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Produces compounds such as 2-iodo-6-methyl-4-nitrobenzoic acid.
Reduction: Yields this compound derivatives.
Substitution: Results in the formation of various halogenated derivatives.
Scientific Research Applications
2-Iodo-6-methyl-4-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Iodo-6-methyl-4-nitroaniline is similar to other halogenated anilines, such as 2-iodo-4-nitroaniline and 2,6-diiodo-4-nitroaniline. its unique combination of functional groups gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2-Iodo-4-nitroaniline
2,6-Diiodo-4-nitroaniline
4-Iodo-N-methylaniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-iodo-6-methyl-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFGNCVGITLCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652289 | |
Record name | 2-Iodo-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220144-91-2 | |
Record name | 2-Iodo-6-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.